N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

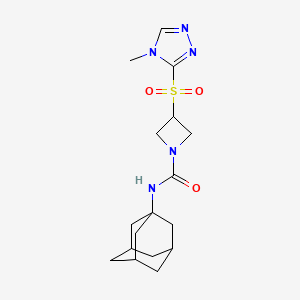

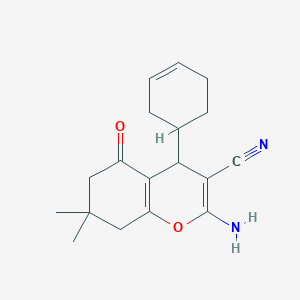

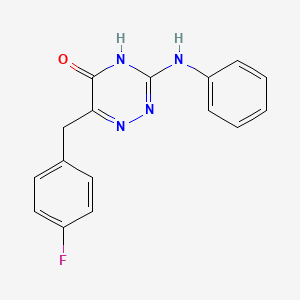

The compound “N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-naphthamide” is a complex organic molecule that contains a chromene group, a thiazole group, and a naphthamide group. Chromenes are a class of organic compounds with a three-ring structure, which includes a benzene ring fused to a heterocyclic pyran ring . Thiazoles are aromatic heterocycles that include a five-membered C3NS ring . Naphthamide refers to a naphthalene group (a polycyclic aromatic hydrocarbon made up of two fused benzene rings) attached to an amide group.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a variety of functional groups. The chromene and naphthalene portions of the molecule are likely to contribute significantly to its overall planarity and rigidity, while the thiazole and amide groups could potentially participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the various functional groups. The amide group could potentially undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine . The aromatic rings might also be susceptible to electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, its solubility would likely be affected by the polarity of the amide group and the large number of aromatic rings .Aplicaciones Científicas De Investigación

Antimicrobial Applications

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-naphthamide derivatives demonstrate substantial antimicrobial activity. Specifically, these compounds are known for their anti-microbial properties when incorporated into polymers and polymer composites, imparting resistance to various microorganisms. This property is particularly valuable in the creation of antimicrobial coatings, such as polyurethane varnishes, enhancing the microbial resistance of the surfaces to which they are applied without compromising the physical and mechanical properties of the substrate. Such applications are significant in maintaining hygiene and preventing contamination in various settings (El‐Wahab et al., 2014).

Antimicrobial Agent Synthesis

The compound also plays a pivotal role in the synthesis of various antimicrobial agents. For instance, its derivatives are utilized in the creation of dibenzo[c,f]chromenes, dibenzo[c,h]chromenes, and benzo[7,8]chromeno[3,4-f]isoindoles, showcasing potent in vitro antimicrobial activities. These applications are crucial in the development of new therapeutic agents and antimicrobials, providing a foundation for innovative treatments against a range of microbial infections (El-Gaby et al., 2000).

Cytotoxic Activity

Additionally, the compound has been explored for its cytotoxic activity against certain cell lines. Derivatives of this compound have demonstrated significant cytotoxic effects, implying potential applications in the field of cancer research and treatment. The ability to induce cytotoxicity selectively in certain cell types is a crucial aspect of cancer therapy, and compounds exhibiting this property are valuable for further research and drug development (Gomha & Khalil, 2012).

Antioxidant and Antibacterial Properties

These derivatives have also been synthesized and assessed for their antibacterial and antioxidant activities. The introduction of these compounds into various structures, such as pyrazole, thiazole, and coumarin moieties, has yielded promising biological capabilities. The ability to enhance antibacterial and antioxidant properties through chemical synthesis indicates the potential of this compound derivatives in developing advanced pharmaceuticals and preservatives (Mahmoodi & Ghodsi, 2017).

Direcciones Futuras

Given the interesting structure of this compound, future research could potentially explore its synthesis, characterization, and potential applications. For example, it could be interesting to investigate its biological activity, given that both chromenes and thiazoles are found in a variety of biologically active compounds .

Propiedades

IUPAC Name |

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14N2O3S/c26-21(17-10-9-14-5-1-2-6-15(14)11-17)25-23-24-19(13-29-23)18-12-16-7-3-4-8-20(16)28-22(18)27/h1-13H,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVYKJLEDVHLIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2651242.png)

![N-(4-acetylphenyl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2651250.png)

![1-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2651257.png)